molecular formula C15H14N2O4 B5561852 N-(2-ethoxyphenyl)-3-nitrobenzamide CAS No. 326884-53-1

N-(2-ethoxyphenyl)-3-nitrobenzamide

Cat. No. B5561852
CAS RN: 326884-53-1
M. Wt: 286.28 g/mol
InChI Key: BXBOJEDXEBZWNC-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-3-nitrobenzamide is a chemical compound that is part of a class of compounds known for their diverse chemical and physical properties. Its molecular structure and properties have been studied to understand its potential applications and behavior in various environments.

Synthesis Analysis

  • Synthesis and Properties : The synthesis of related nitrobenzamide compounds involves various chemical reactions, often characterized by spectroscopic methods such as NMR and X-ray diffraction. For instance, a study on 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide described its synthesis and characterization using NMR and X-ray diffraction methods (He, Yang, Hou, Teng, & Wang, 2014).

Molecular Structure Analysis

  • Molecular Structure Determination : The molecular structure of nitrobenzamide derivatives, including their isomers, has been explored using X-ray crystallography. Studies have revealed different three-dimensional framework structures, highlighting the diverse structural possibilities of these compounds (Wardell, Low, Skakle, & Glidewell, 2006).

Chemical Reactions and Properties

  • Chemical Reactions : Nitrobenzamides participate in a variety of chemical reactions. For instance, the nitro group in 2,4,6-trinitrobenzamide reacts selectively under certain conditions, demonstrating the compound's reactivity and the potential for chemical modifications (Shkinyova, Dalinger, Molotov, & Shevelev, 2000).

Physical Properties Analysis

  • Crystal Structure and Physical Properties : The crystal structure of related compounds such as N-[(1-Hydroxy-3-phenylpropan-(R,S)-2-yl)carbamothioyl]-3-nitrobenzamide has been analyzed, providing insights into the physical properties like unit-cell dimensions (Zong & Wang, 2009).

Chemical Properties Analysis

  • Chemical Properties and Interactions : The chemical properties, including intermolecular interactions and hydrogen bonding patterns, have been studied in detail. For example, research on isomeric nitrobenzamides has revealed various hydrogen bonding interactions and framework structures (Wardell, Skakle, Low, & Glidewell, 2005).

Scientific Research Applications

Corrosion Inhibition

N-(2-ethoxyphenyl)-3-nitrobenzamide derivatives have been studied for their corrosion inhibition properties. Mishra et al. (2018) explored the effects of substituents on N-Phenyl-benzamide derivatives, finding that certain substituents can enhance or decrease the efficiency of these compounds as corrosion inhibitors for mild steel in acidic environments. Their study demonstrated the potential of these compounds to act as effective corrosion inhibitors, with variations in efficiency attributed to different substituents (Mishra et al., 2018).

Molecular Interaction and Structural Analysis

Studies on the molecular structure of related benzamide compounds provide insights into their intermolecular interactions and potential applications in materials science. For instance, Karabulut et al. (2014) detailed the synthesis, characterization, and interaction analysis of N-3-hydroxyphenyl-4-methoxybenzamide, revealing the influence of intermolecular interactions on molecular geometry and potential applications in designing materials with specific properties (Karabulut et al., 2014).

Photolabile Protection and Drug Delivery

Compounds structurally related to N-(2-ethoxyphenyl)-3-nitrobenzamide have been investigated for their use in photolabile protecting groups, important in controlled drug delivery systems. Hasan et al. (1997) tested o-Nitrobenzyloxycarbonyl and related groups for the photolabile protection of nucleoside 5'-hydroxyls, finding variations in photodeprotection rates that could be critical for designing drug delivery systems that release drugs upon exposure to light (Hasan et al., 1997).

Biocatalysis and Environmental Applications

Research into biocatalysis and environmental remediation has also seen the application of nitrobenzamide compounds. Wang et al. (2011) explored the conversion of nitrobenzene to aniline using a bioelectrochemical system, demonstrating the potential of these systems in treating pollutants. Although not directly using N-(2-ethoxyphenyl)-3-nitrobenzamide, this study illustrates the broader context in which similar compounds could be used for environmental applications (Wang et al., 2011).

Mechanism of Action

“N-(2-ethoxyphenyl)-3-nitrobenzamide” is believed to exert its biological effects through the inhibition of various enzymes and proteins. In particular, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins and is associated with inflammation and cancer.

Safety and Hazards

The safety and hazards of “N-(2-ethoxyphenyl)-3-nitrobenzamide” are summarized in the Brief Profile provided by the European Chemicals Agency (ECHA) .

properties

IUPAC Name

N-(2-ethoxyphenyl)-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4/c1-2-21-14-9-4-3-8-13(14)16-15(18)11-6-5-7-12(10-11)17(19)20/h3-10H,2H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXBOJEDXEBZWNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001293860
Record name N-(2-Ethoxyphenyl)-3-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001293860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethoxyphenyl)-3-nitrobenzamide

CAS RN

326884-53-1
Record name N-(2-Ethoxyphenyl)-3-nitrobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=326884-53-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Ethoxyphenyl)-3-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001293860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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